Calcium naphthalene-2,6-disulphonate

Layered double hydroxide Intercalation chemistry Composite materials

Calcium naphthalene-2,6-disulphonate (CAS 93804-30-9) is the calcium salt of 2,6-naphthalenedisulfonic acid, possessing a rigid, linear aromatic scaffold with sulfonate groups at the 2‑ and 6‑positions balanced by a divalent Ca²⁺ cation. The compound belongs to the naphthalene disulfonate isomer family, which includes the industrially important 2,7‑ and 1,5‑isomers, but the 2,6‑substitution pattern confers a symmetric, rod‑like geometry that distinguishes its coordination chemistry, intercalation behavior, and acid‑mediated solubility from its positional analogs.

Molecular Formula C10H6CaO6S2
Molecular Weight 326.4 g/mol
CAS No. 93804-30-9
Cat. No. B12663858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium naphthalene-2,6-disulphonate
CAS93804-30-9
Molecular FormulaC10H6CaO6S2
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2]
InChIInChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2
InChIKeyLJYYUPYEVYMPLY-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Naphthalene-2,6-disulphonate (CAS 93804-30-9): Technical Baseline & Procurement-Relevant Specifications


Calcium naphthalene-2,6-disulphonate (CAS 93804-30-9) is the calcium salt of 2,6-naphthalenedisulfonic acid, possessing a rigid, linear aromatic scaffold with sulfonate groups at the 2‑ and 6‑positions balanced by a divalent Ca²⁺ cation [1]. The compound belongs to the naphthalene disulfonate isomer family, which includes the industrially important 2,7‑ and 1,5‑isomers, but the 2,6‑substitution pattern confers a symmetric, rod‑like geometry that distinguishes its coordination chemistry, intercalation behavior, and acid‑mediated solubility from its positional analogs [2].

Why Calcium Naphthalene-2,6-disulphonate Cannot Be Freely Substituted with In‑Class Analogs


Naphthalene disulfonate isomers are often treated as interchangeable dispersants or intermediates, but their physicochemical behavior is strongly isomer‑dependent. The 2,6‑isomer exhibits distinct solubility in acidic separation systems [1], produces a unique two‑phase intercalation profile in layered materials (whereas the 2,7‑isomer yields a single phase) [2], and shows pH‑dependent binding constants with macrocyclic hosts that differ from other sulfonated aromatics [3]. Cation choice further modulates solubility and crystal packing; the calcium salt delivers a divalent bridging capability absent in monovalent sodium analogs [4]. A generic in‑class substitution therefore risks altered precipitation behavior, inconsistent materials assembly, and unreliable analytical response.

Quantitative Differentiation Evidence for Calcium Naphthalene-2,6-disulphonate vs. Closest Analogs


Differential Intercalation Phase Behavior in Zn/Al‑LDH: 2,6‑ vs. 2,7‑Isomer

When intercalated into Zn/Al layered double hydroxides (LDH) under identical weak‑alkaline conditions, the 2,6‑naphthalenedisulfonate (N26DS) anion yields two distinct solid phases with different basal spacings in powder XRD, whereas the 2,7‑isomer (N27DS) yields only one phase [1]. This directly demonstrates that the positional isomer dictates the number of thermodynamically accessible intercalation states in hybrid inorganic‑organic materials.

Layered double hydroxide Intercalation chemistry Composite materials

Isomer‑Specific Solubility Enables Selective Crystallization in Acid Recovery Processes

In sulfuric acid‑mediated separation of naphthalenedisulfonic acid isomers, the 2,6‑isomer precipitates first due to its lower solubility relative to the 2,7‑isomer when the acid concentration is held between 35% and 50% by weight [1]. While the patent reports data for sodium salts, the solubility hierarchy is governed primarily by the sulfonate positional pattern, making the trend class‑relevant for the calcium salt as well.

Isomer separation Sulfuric acid concentration Recrystallization

pH‑Dependent Cyclodextrin Inclusion Binding: 2,6‑NDS vs. 2,7‑NDS

Both 2,6‑ and 2,7‑naphthalenedisulfonate (as sodium salts) form 1:1 inclusion complexes with 6‑deoxy‑6‑diethylamino‑β‑cyclodextrin (DD‑β‑CD). The binding constant K for 2,6‑NDS at pH 5.5 is more than two‑fold greater than at pH 10.3, a magnitude of pH‑sensitivity similar to that observed for 2,7‑NDS, but the absolute K values and the electrostatic driving force are influenced by the sulfonate group orientation [1].

Host-guest chemistry Cyclodextrin Binding constant

Divalent Calcium Cation Confers Distinct Coordination Environment Compared to Monovalent Sodium

Crystallographic analysis of naphthalenedisulfonate salts reveals that the Ca²⁺ cation (studied in 1,5‑ and 1,6‑isomer coordination polymers) adopts a higher coordination number (typically 7–8, involving both sulfonate oxygen and aqua ligands) than Na⁺ (coordination number 6) [1][2]. The 2,6‑isomer’s linear geometry further predisposes it to form extended chain or network structures that are geometrically inaccessible with the 1,5‑ or 2,7‑isomers.

Coordination polymer Crystal engineering Metal sulfonate

Evidence‑Backed Application Scenarios for Calcium Naphthalene-2,6-disulphonate


Selective Isolation and Purification of 2,6‑Isomer from Mixed Disulfonation Streams

Industrial users requiring high‑purity 2,6‑naphthalenedisulfonic acid for downstream salt preparation (including calcium salt) leverage the isomer’s lower solubility in 35–50 wt% H₂SO₄ to precipitate it selectively ahead of the 2,7‑isomer [1]. The calcium salt can then be obtained by direct neutralization of the isolated 2,6‑acid with Ca(OH)₂, ensuring positional isomer purity that is essential for subsequent materials applications.

Design of Tunable Layered Double Hydroxide Composites

The 2,6‑isomer’s ability to produce two distinct intercalation phases in Zn/Al‑LDH, in contrast to the single‑phase behavior of the 2,7‑isomer [1], makes calcium naphthalene-2,6‑disulphonate the precursor of choice when developing LDH‑based materials with heterogeneous gallery spacing. Such phase heterogeneity can be engineered to create gradient ion‑exchange capacity or multi‑step release profiles in LDH composite applications.

pH‑Responsive Host‑Guest Systems Based on Cyclodextrin‑Naphthalenedisulfonate Complexes

The greater than two‑fold pH‑dependent change in binding constant between the 2,6‑naphthalenedisulfonate anion and DD‑β‑CD [1] enables the construction of molecular logic gates or controlled‑release systems where guest binding is gated by pH. Procurement of the specific calcium salt ensures that the active anionic guest (2,6‑NDS) is available in a stable, easy‑to‑handle solid form that dissociates to release the active dianion in aqueous solution.

Metal‑Organic Framework (MOF) and Coordination Polymer Synthesis

The divalent Ca²⁺ cation of the target compound, combined with the linear, symmetric 2,6‑disulfonate ligand, provides a higher coordination number (7–8) than sodium‑based analogs (coordination number 6) [1][2]. This favors the formation of extended 1D or 2D coordination networks, making the compound a strategic starting material for crystal engineers seeking to build robust Ca‑based MOFs with tailored pore dimensions.

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